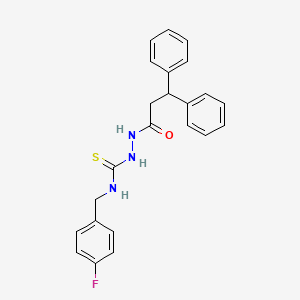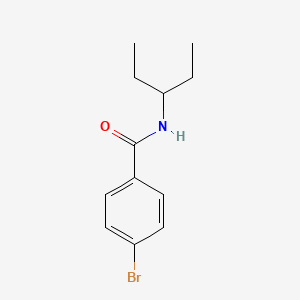![molecular formula C20H17N3O3 B5755790 4-(3,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5755790.png)
4-(3,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(3,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one” is a chemical compound that belongs to the class of pyrazolines . Pyrazolines are heterocyclic compounds with a nitrogen-based hetero-aromatic ring structure . They have been the focus of interest due to their confirmed biological and pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds involves reactions of different aromatic aldehydes, 3-amino-1-phenyl-1H-pyrazol-5(4H)-one, and substituted 3-aminopyrazoles . This process yields pyrazolo[3,4-b]pyridin-3(2H)-one derivatives through deamination cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazolo[3,4-b]pyridin-3-one scaffold . This scaffold is a remarkable structure for the synthesis and development of many new promising drugs .Scientific Research Applications
Biological Activities
A study has shown that pyrazoline derivatives, which include compounds similar to the one you’re interested in, have confirmed biological as well as pharmacological activities . These activities include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Neurotoxic Potentials
The compound has been studied for its neurotoxic potentials. It was found to affect the acetylcholinesterase (AchE) activity and malondialdehyde (MDA) level in the brain of alevins, which are young fish . This could lead to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Antimicrobial Agents
Pyridine and thienopyridine derivatives, which are related to the compound you’re interested in, have been designed, synthesized, and tested as antimicrobial agents . These compounds exhibited good to strong antimicrobial activity against microbial strains E. coli, B. mycoides and C. albicans .
Therapeutic Targets
Various pyridopyrimidines, which are similar to the compound you’re interested in, are used on several therapeutic targets . These compounds have shown a therapeutic interest or have been approved for use as therapeutics .
Antioxidant Activity
The compound has been synthesized and its antioxidant activity has been explored by the 1,1-diphenyl-2-picrylhydrazyl (DPPH) method . This method is commonly used to measure the antioxidant capacity of substances .
Synthesis of New Drugs
The nitrogen-based hetero-aromatic ring structure of pyrazolines, which includes the compound you’re interested in, represented a remarkable scaffold for the synthesis and development of many new promising drugs . This makes it a valuable compound in the field of drug discovery .
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission, and any alteration in its activity can lead to significant behavioral changes and movement impairment .
Mode of Action
The compound interacts with AchE, leading to a reduction in the enzyme’s activity . This interaction affects the normal transmission of nerve impulses in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .
Biochemical Pathways
The compound’s interaction with AchE affects the cholinergic nervous system. Acetylcholine release at the cholinergic synapses in vertebrates permits neural pulses’ transmission to post-cholinergic synapses . Any disruption in this process can have significant downstream effects, including behavioral changes and movement impairment .
Result of Action
The compound’s interaction with AchE leads to a significant reduction in the enzyme’s activity . This results in disrupted nerve impulse transmission, leading to behavioral changes, movement impairment, and a reduced number of survival organisms .
properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-25-16-9-8-13(12-17(16)26-2)15-10-11-21-19-18(15)20(24)23(22-19)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHWYDUIVFVJOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C3C(=NC=C2)NN(C3=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dimethoxyphenyl)-2-phenyl-2,7-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

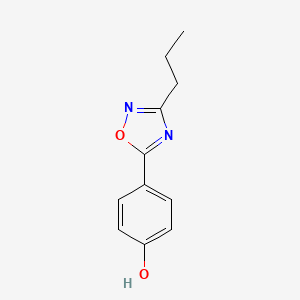
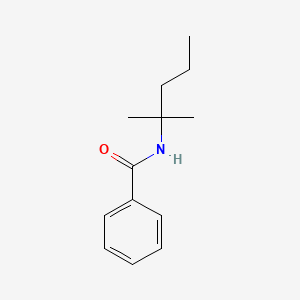
![2-{[3-(5-methyl-2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5755734.png)
![N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5755735.png)
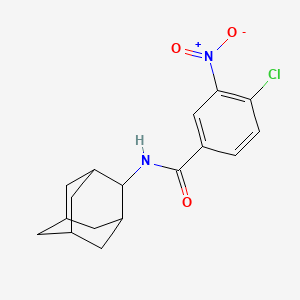


![4-[(2-hydroxyphenyl)hydrazono]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5755756.png)

